molecular formula C39H54O6 B034849 Helicterilic acid CAS No. 102637-05-8

Helicterilic acid

Cat. No. B034849
M. Wt: 618.8 g/mol
InChI Key: SWHPMVMCXJNDBZ-JZYPULJSSA-N
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Description

Molecular Structure Analysis

Helicterilic acid has a complex molecular structure. It contains a total of 104 bonds, including 50 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also features 6 six-membered rings and 4 ten-membered rings . The molecule consists of 54 Hydrogen atoms, 39 Carbon atoms, and 6 Oxygen atoms .


Physical And Chemical Properties Analysis

Helicterilic acid has a molecular weight of 618.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its XLogP3-AA, a measure of its lipophilicity, is 8.9 . These properties may influence its solubility, stability, and reactivity.

Scientific Research Applications

  • Immunomodulatory Activities : Polysaccharides from Helicteres angustifolia, including helicterilic acid, have shown potent immunomodulatory activity. This suggests their potential for developing new medicines or functional foods aimed at immune system modulation (Sun et al., 2019).

  • Metabolic Stimulation for Enhanced Production : Research indicates that metabolic stimulation in Helicteres angustifolia plants can enhance the production of acylated triterpenoids, including helicterilic acid, potentially benefiting pharmaceutical applications (Huang et al., 2021).

  • Gastroprotective Activities : The hydroethanolic extract of Helicteres sacarolha leaves, containing compounds such as helicterilic acid, has shown potent gastroprotective activities. This includes reducing gastric juice production and promoting mucus secretion, which could be beneficial in treating various gastrointestinal disorders (Balogun et al., 2015).

  • Anti-inflammatory and Analgesic Effects : Helicteres species, containing helicterilic acid, have demonstrated good anti-inflammatory and analgesic effects. This includes reducing ear edema, peritoneal capillary inflammation, and increasing pain threshold in animal models (Zhang Wen-xia, 2012).

  • Anticancer Properties : Recent research on derivatives of oleanolic acid, a related compound to helicterilic acid, has shown promising anticancer activity against various cancer cell lines. This suggests potential uses of helicterilic acid in developing anticancer therapies (Wang et al., 2018).

  • Pharmacological Research : Oleanolic acid and ursolic acid, closely related to helicterilic acid, have significant research progress in understanding their beneficial effects. This includes potential applications in anticancer chemotherapies (Liu, 2005).

  • Therapeutic Potential in Chronic Diseases : Oleanolic acid and its derivatives, closely related to helicterilic acid, show potential in treating various diseases, including dyslipidemia, diabetes, and metabolic syndrome. This highlights the potential therapeutic applications of helicterilic acid in similar conditions (Castellano et al., 2022).

properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-25(40)45-31-16-17-36(6)29(35(31,4)5)15-18-37(7)30(36)14-13-27-28-23-34(2,3)19-20-38(28,33(42)43)21-22-39(27,37)24-44-32(41)26-11-9-8-10-12-26/h8-13,28-31H,14-24H2,1-7H3,(H,42,43)/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHPMVMCXJNDBZ-JZYPULJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907965
Record name 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helicterilic acid

CAS RN

102637-05-8
Record name Helicterilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102637058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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